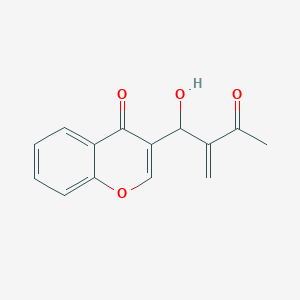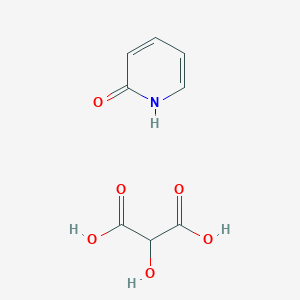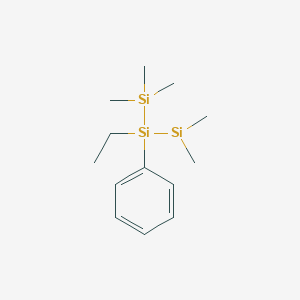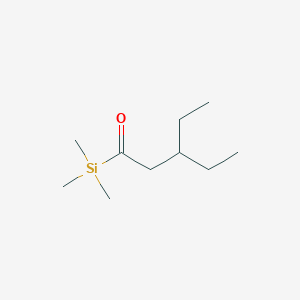
3-(1-Hydroxy-2-methylidene-3-oxobutyl)-4H-1-benzopyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Hydroxy-2-methylidene-3-oxobutyl)-4H-1-benzopyran-4-one is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the class of benzopyran derivatives, which are known for their diverse biological activities and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxy-2-methylidene-3-oxobutyl)-4H-1-benzopyran-4-one typically involves the Baylis-Hillman reaction. This reaction is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene in the presence of a nucleophilic catalyst. For instance, the reaction of 2-formyl-4-pyrones with alkyl vinyl ketones such as methyl vinyl ketone and ethyl vinyl ketone in tetrahydrofuran (THF) in the presence of a stoichiometric amount of DABCO at room temperature for 1 hour can yield the desired adducts .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the Baylis-Hillman reaction remains a cornerstone for its synthesis. Optimization of reaction conditions, such as solvent choice and temperature control, is crucial for scaling up the production process.
化学反応の分析
Types of Reactions
3-(1-Hydroxy-2-methylidene-3-oxobutyl)-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
3-(1-Hydroxy-2-methylidene-3-oxobutyl)-4H-1-benzopyran-4-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include its use as an antioxidant and anti-inflammatory agent.
Industry: It can be used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 3-(1-Hydroxy-2-methylidene-3-oxobutyl)-4H-1-benzopyran-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to inhibit specific enzymes or bind to receptors, thereby modulating biological pathways. For example, it may inhibit tyrosine kinase activity, leading to reduced cell proliferation.
類似化合物との比較
Similar Compounds
Kojic Acid: Known for its skin-lightening properties and antioxidant activity.
Benzimidazole Derivatives: These compounds have diverse biological activities, including antimicrobial and anticancer properties.
Imidazole Derivatives: Commonly used in pharmaceuticals for their antifungal and anti-inflammatory effects.
Uniqueness
3-(1-Hydroxy-2-methylidene-3-oxobutyl)-4H-1-benzopyran-4-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
832689-25-5 |
|---|---|
分子式 |
C14H12O4 |
分子量 |
244.24 g/mol |
IUPAC名 |
3-(1-hydroxy-2-methylidene-3-oxobutyl)chromen-4-one |
InChI |
InChI=1S/C14H12O4/c1-8(9(2)15)13(16)11-7-18-12-6-4-3-5-10(12)14(11)17/h3-7,13,16H,1H2,2H3 |
InChIキー |
OVFZMFZJZWSLJS-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(=C)C(C1=COC2=CC=CC=C2C1=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{4-[(Triphenylsilyl)oxy]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B14205942.png)
![2,2'-({2-[(4-Nitrobenzoyl)oxy]ethyl}azanediyl)diacetic acid](/img/structure/B14205949.png)






![4-[(2-Chloro-4-nitrophenoxy)methyl]-1,3-thiazole](/img/structure/B14205985.png)
![Methanesulfonamide, N-[(2-iodophenyl)methyl]-](/img/structure/B14205987.png)
![3-(3,4-Dimethoxyphenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one](/img/structure/B14205990.png)
silane](/img/structure/B14205997.png)
![Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(4-dibenzofuranyl)-](/img/structure/B14206001.png)
